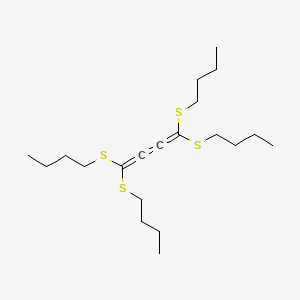
Tetrakis(butylsulfanyl)butatriene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(butylsulfanyl)butatriene is a chemical compound characterized by the presence of four butylsulfanyl groups attached to a butatriene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrakis(butylsulfanyl)butatriene typically involves the reaction of a suitable butatriene precursor with butylthiolates. One common method involves the treatment of pentachlorobutadiene with butylthiolates in ethanol, leading to the substitution of chlorine atoms with butylsulfanyl groups . The reaction is usually carried out at room temperature and can be facilitated by the presence of a base such as sodium hydroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis(butylsulfanyl)butatriene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the butylsulfanyl groups to thiols or other reduced forms.
Substitution: The butylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Various substituted butatriene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research into the biological activity of thiosubstituted compounds may lead to the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of tetrakis(butylsulfanyl)butatriene involves its interaction with molecular targets through its butylsulfanyl groups. These groups can participate in various chemical reactions, such as oxidation and substitution, which can alter the compound’s properties and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or material science applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(trimethylsilyl)butatriene: Another thiosubstituted butatriene with trimethylsilyl groups instead of butylsulfanyl groups.
Tetrakis(tert-butylsulfanyl)butatriene: A similar compound with tert-butylsulfanyl groups.
Uniqueness
Tetrakis(butylsulfanyl)butatriene is unique due to the specific properties imparted by the butylsulfanyl groups. These groups influence the compound’s reactivity, stability, and potential applications in ways that differ from other thiosubstituted butatrienes. For example, the butylsulfanyl groups may provide different steric and electronic effects compared to trimethylsilyl or tert-butylsulfanyl groups, leading to distinct chemical behavior and applications.
Propriétés
Numéro CAS |
526208-90-2 |
|---|---|
Formule moléculaire |
C20H36S4 |
Poids moléculaire |
404.8 g/mol |
InChI |
InChI=1S/C20H36S4/c1-5-9-15-21-19(22-16-10-6-2)13-14-20(23-17-11-7-3)24-18-12-8-4/h5-12,15-18H2,1-4H3 |
Clé InChI |
HXYMBXYQCXFCDP-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC(=C=C=C(SCCCC)SCCCC)SCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14233961.png)

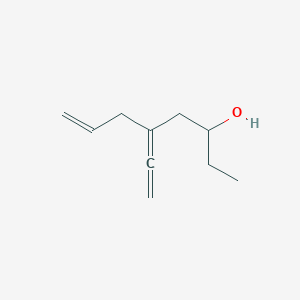
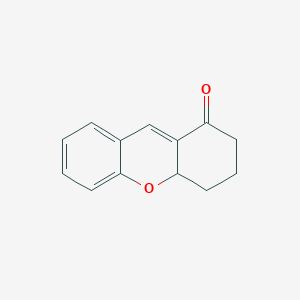

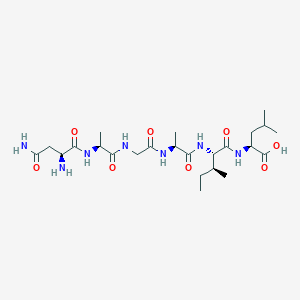

![1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B14234016.png)
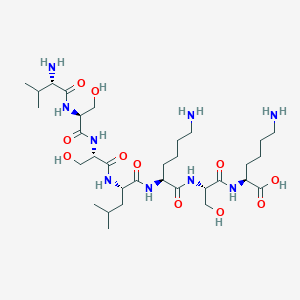
![N-Phenyl-2-[2-(trifluoromethyl)quinazolin-4-yl]hydrazine-1-carboxamide](/img/structure/B14234027.png)
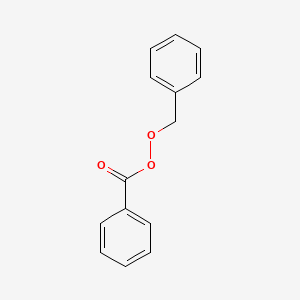

![4-[3,4,5-Tris(dodecyloxy)benzamido]butanoic acid](/img/structure/B14234031.png)
